molecular formula C11H9BrFN B1372160 8-Bromo-5-fluoro-2,4-dimethylquinoline CAS No. 1227293-43-7

8-Bromo-5-fluoro-2,4-dimethylquinoline

Cat. No.: B1372160
CAS No.: 1227293-43-7
M. Wt: 254.1 g/mol
InChI Key: WJJYZGPFZJLNTA-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-2,4-dimethylquinoline is a chemical compound that belongs to the quinoline family. The molecular formula of this compound is C11H9BrFN, and it has a molecular weight of 254.1 g/mol.

Preparation Methods

The synthesis of 8-Bromo-5-fluoro-2,4-dimethylquinoline involves several steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C can yield quinoline derivatives . Additionally, the incorporation of bromine and fluorine atoms into the quinoline ring can be achieved through halogenation reactions using reagents like bromine and fluorine sources .

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

8-Bromo-5-fluoro-2,4-dimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cross-Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functionalities .

Scientific Research Applications

8-Bromo-5-fluoro-2,4-dimethylquinoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study the biological activity of this compound to understand its potential as a therapeutic agent.

    Medicine: The compound’s potential therapeutic applications include its use in developing drugs for various diseases.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoro-2,4-dimethylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can result in changes in cellular processes and pathways, contributing to the compound’s therapeutic potential .

Comparison with Similar Compounds

8-Bromo-5-fluoro-2,4-dimethylquinoline can be compared with other similar compounds, such as:

    Fluoroquinolines: These compounds also contain a fluorine atom in the quinoline ring and exhibit similar biological activities.

    Bromoquinolines: Compounds with a bromine atom in the quinoline ring share some reactivity patterns with this compound.

    Dimethylquinolines: These compounds have methyl groups in the quinoline ring, similar to this compound.

Properties

IUPAC Name

8-bromo-5-fluoro-2,4-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFN/c1-6-5-7(2)14-11-8(12)3-4-9(13)10(6)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJYZGPFZJLNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)F)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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